molecular formula C20H24O6 B3028707 Dihydrodehydrodiconiferyl alcohol CAS No. 28199-69-1

Dihydrodehydrodiconiferyl alcohol

Cat. No.: B3028707
CAS No.: 28199-69-1
M. Wt: 360.4 g/mol
InChI Key: SBLZVJIHPWRSQQ-BEFAXECRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrodehydrodiconiferyl alcohol involves several steps. One efficient method includes the use of Rh₂[S-DOSP]₄-catalyzed intramolecular C–H insertion . This method provides a concise route to the compound, although it may involve multiple steps and specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis typically involves the dimerization of coniferyl alcohol, a common precursor in lignan biosynthesis . The process may require specific catalysts and controlled reaction environments to ensure the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dihydrodehydrodiconiferyl alcohol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like laccase and reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) . The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone methides, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Neurite Outgrowth Induction

One of the most notable applications of dihydrodehydrodiconiferyl alcohol is its ability to induce neurite outgrowth in neuronal cells. Research has demonstrated that at a concentration of 50 µM, DHDA significantly enhances nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. The mechanism involves the amplification of upstream signaling pathways, specifically the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.

Study Findings

  • Cell Line Used : PC12 cells
  • Concentration : 50 µM
  • Effects :
    • Induction of neurite outgrowth
    • Enhancement of NGF-mediated neurite outgrowth
  • Inhibitors Used :
    • PD98059 (MAPK inhibitor)
    • GF109203X (PKC inhibitor)

These findings suggest that DHDA could be beneficial in neuroregenerative therapies or conditions involving neuronal damage .

Anti-HBV Activity

This compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus (HBV). A derivative of DHDA, specifically this compound 9-O-α-L-rhamnopyranoside, has shown promising results in targeting HBV surface antigens.

  • IC50 Values :
    • HBsAg: 0.58 mM
    • HBeAg: >2.4 mM

This suggests a potential application for DHDA derivatives in antiviral therapies targeting HBV, highlighting its relevance in infectious disease management .

Traditional and Modern Pharmacological Applications

DHDA is recognized not only in modern pharmacological contexts but also within traditional medicine frameworks. Its use has been documented in various herbal remedies, particularly those derived from plants known to contain lignan compounds.

Applications in Traditional Medicine

  • Source Plants : Kalopanax septemlobus and others
  • Reported Effects :
    • Antioxidant properties
    • Potential anti-inflammatory effects

The integration of DHDA into traditional remedies underscores its historical significance and potential for modern therapeutic applications .

Table 1: Summary of Biological Activities of this compound

Activity TypeConcentrationCell Line/TargetObservations
Neurite Outgrowth50 µMPC12Induction of neurite outgrowth
Anti-HBV Activity0.58 mMHBV Surface AntigenSignificant inhibition observed
Traditional Medicine UsesVariedVarious herbal contextsAntioxidant and anti-inflammatory properties

Case Study 1: Neuroregenerative Potential

A study conducted on PC12 cells demonstrated that treatment with this compound resulted in significant neurite outgrowth, suggesting its utility in neurodegenerative disease models where neuronal repair is desired.

Case Study 2: Antiviral Efficacy

Research involving the antiviral activity of DHDA derivatives showed effective inhibition of HBV replication processes, indicating a pathway for developing new antiviral agents derived from this lignan.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dihydrodehydrodiconiferyl alcohol include other lignans such as dehydrodiconiferyl alcohol and erythro-guaiacylglycerol-β-O-4′-coniferyl ether . These compounds share structural similarities and are also derived from phenylpropene precursors.

Uniqueness

This compound is unique due to its specific structure, which includes a dihydrobenzo[b]furan core . This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Dihydrodehydrodiconiferyl alcohol (DHDCFA) is a phenolic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with DHDCFA, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C20H24O6C_{20}H_{24}O_6 and is a derivative of coniferyl alcohol. The synthesis of DHDCFA has been documented in various studies, highlighting its structural revision based on spectral data comparisons with other compounds .

1. Antioxidant Activity

DHDCFA exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage .

2. Anti-inflammatory Effects

Studies indicate that DHDCFA possesses anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines .

3. Antimicrobial Activity

This compound demonstrates notable antimicrobial effects against various pathogens. It has been tested against bacteria and fungi, showing efficacy in inhibiting their growth, which suggests potential applications in treating infections .

The biological activity of DHDCFA can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : DHDCFA influences various signaling pathways, including the NF-κB and MAPK/ERK pathways, which are critical in regulating inflammation and immune responses .
  • Cell Cycle Regulation : Research indicates that DHDCFA can affect cell cycle progression, promoting apoptosis in cancer cells while sparing healthy cells .
  • Antioxidant Enzyme Activation : The compound enhances the activity of endogenous antioxidant enzymes, further supporting its role as an antioxidant agent .

Case Studies

  • Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of DHDCFA using DPPH and ABTS assays, demonstrating significant radical scavenging activity comparable to known antioxidants like ascorbic acid .
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of DHDCFA resulted in reduced paw edema in rats, indicating its effectiveness in mitigating inflammatory responses .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of DHDCFA against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, suggesting its potential as a natural antimicrobial agent .

Data Summary

PropertyFinding
Antioxidant ActivityEffective scavenging of DPPH and ABTS radicals
Anti-inflammatory EffectsReduced cytokine production in vitro
Antimicrobial ActivitySignificant inhibition against bacteria
MechanismsModulates NF-κB; enhances antioxidant enzymes

Properties

IUPAC Name

4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLZVJIHPWRSQQ-HNAYVOBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272203
Record name (7S,8R)-Dihydrodehydrodiconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28199-69-1
Record name (7S,8R)-Dihydrodehydrodiconiferyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28199-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S,8R)-Dihydrodehydrodiconiferyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501272203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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